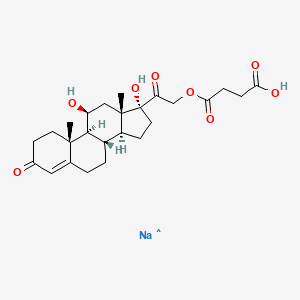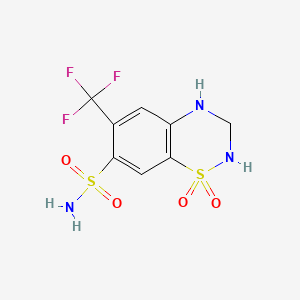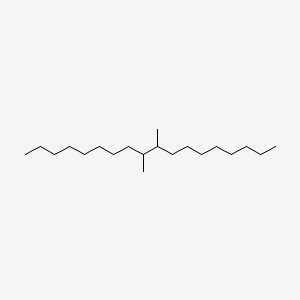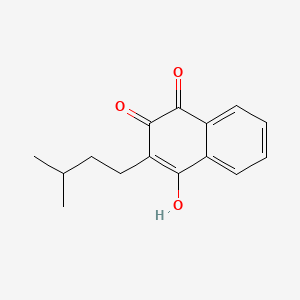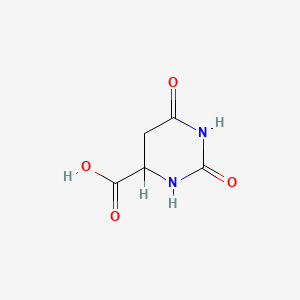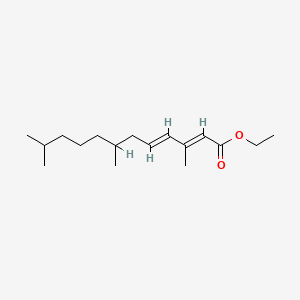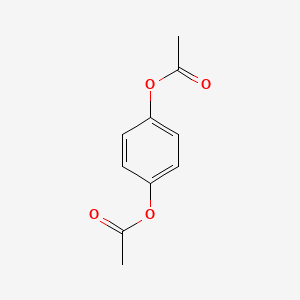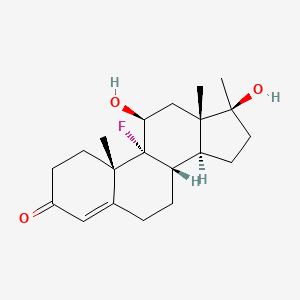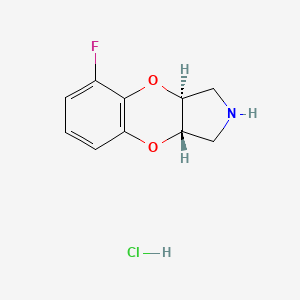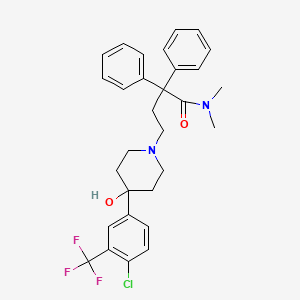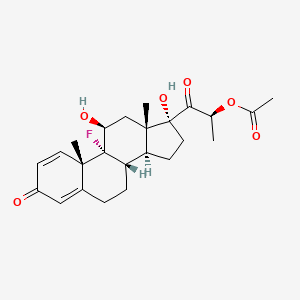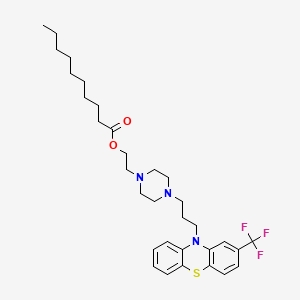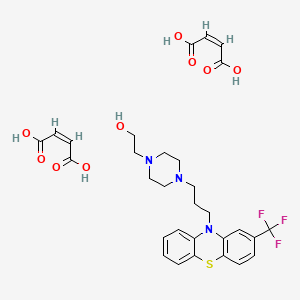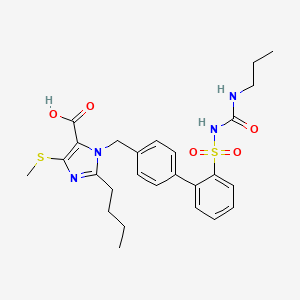
Fonsartan free acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Fonsartan potassium is a compound belonging to the class of angiotensin II receptor blockers (ARBs). It is primarily used in the treatment of hypertension and certain cardiovascular conditions. By blocking the action of angiotensin II, a potent vasoconstrictor, fonsartan potassium helps to relax blood vessels, thereby lowering blood pressure and improving blood flow.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of fonsartan potassium involves several key steps. One of the primary synthetic routes includes the formation of two key intermediates: 2-butyl-4-chloro-3H-imidazole-5-carbaldehyde and 2-cyano-4’-methyl biphenyl. These intermediates are synthesized through a series of reactions involving valeronitrile and acetyl chloride, followed by coupling with o-chlorobenzonitrile and p-methylphenylmagnesium chloride in the presence of manganese chloride and chlorotrimethylsilane .
Industrial Production Methods
In industrial settings, the production of fonsartan potassium is optimized for high yield and purity. The process involves the use of controlled release matrices and rate-controlling agents to ensure consistent drug release and bioavailability. Techniques such as direct compression and the use of polymers like Ethocel and Carbopol are employed to achieve the desired release kinetics .
Chemical Reactions Analysis
Types of Reactions
Fonsartan potassium undergoes various chemical reactions, including:
Oxidation: The oxidation of the 5-hydroxymethyl group on the imidazole ring to form the active metabolite.
Substitution: The formation of the tetrazole ring from the cyano group using reagents like sodium azide and triethylamine hydrochloride.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or hydrogen peroxide.
Substitution: Sodium azide and triethylamine hydrochloride are commonly used to construct the tetrazole ring.
Major Products Formed
The major product formed from these reactions is the active metabolite of fonsartan potassium, which exhibits a higher affinity for angiotensin II receptors and contributes to its therapeutic effects .
Scientific Research Applications
Fonsartan potassium has a wide range of scientific research applications:
Chemistry: Used as a model compound in the study of ARBs and their synthetic pathways.
Biology: Investigated for its effects on cellular signaling pathways and receptor interactions.
Industry: Utilized in the development of controlled-release drug formulations and transdermal delivery systems.
Mechanism of Action
Fonsartan potassium exerts its effects by selectively blocking the angiotensin II type 1 (AT1) receptors found in various tissues, including vascular smooth muscle and the adrenal gland. By inhibiting the binding of angiotensin II to these receptors, fonsartan potassium prevents vasoconstriction and the release of aldosterone, leading to reduced blood pressure and decreased workload on the heart .
Comparison with Similar Compounds
Similar Compounds
Uniqueness
Fonsartan potassium is unique in its specific binding affinity and pharmacokinetic profile. Compared to other ARBs, it may offer distinct advantages in terms of bioavailability, half-life, and receptor selectivity, making it a valuable option in the management of hypertension and related conditions .
Properties
CAS No. |
144628-52-4 |
|---|---|
Molecular Formula |
C26H32N4O5S2 |
Molecular Weight |
544.7 g/mol |
IUPAC Name |
2-butyl-5-methylsulfanyl-3-[[4-[2-(propylcarbamoylsulfamoyl)phenyl]phenyl]methyl]imidazole-4-carboxylic acid |
InChI |
InChI=1S/C26H32N4O5S2/c1-4-6-11-22-28-24(36-3)23(25(31)32)30(22)17-18-12-14-19(15-13-18)20-9-7-8-10-21(20)37(34,35)29-26(33)27-16-5-2/h7-10,12-15H,4-6,11,16-17H2,1-3H3,(H,31,32)(H2,27,29,33) |
InChI Key |
DKCCTYVLJMSFOG-UHFFFAOYSA-N |
SMILES |
CCCCC1=NC(=C(N1CC2=CC=C(C=C2)C3=CC=CC=C3S(=O)(=O)NC(=O)NCCC)C(=O)O)SC |
Canonical SMILES |
CCCCC1=NC(=C(N1CC2=CC=C(C=C2)C3=CC=CC=C3S(=O)(=O)NC(=O)NCCC)C(=O)O)SC |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>2 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
Fonsartan free acid; HR-720; HOE-720; HR720; HOE720. |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


